

A-Technical-Guide-to-the-Physiological-Effects-of-Combined-Magnesium-Supplementation

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Compound of Interest

Compound Name: Trimag

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-An-In-depth-Review-for-Researchers-and-Drug-Development-Professionals-

-Introduction-

Magnesium-is-an-essential-mineral-and-a-critical-cofactor-in-over-300-enzymatic-reactions-within-the-human-body--It-plays-a-pivotal-role-in-a-multitude-of-physiological-processes--including-energy-production--protein-synthesis--muscle-and-nerve-function--and-blood-pressure-regulation--[14---29]---While-a-balanced-diet-is-the-primary-source-of-magnesium--various-factors--such-as-dietary-habits--gastrointestinal-disorders--and-certain-medications--can-lead-to-inadequate-levels---Consequently--magnesium-supplementation-has-become-a-common-strategy-to-address-deficiencies-and-support-overall-health---The-term--**Trimag**--supplementation--typically-implies-the-use-of-a-formulation-containing-three-different-forms-of-magnesium--aiming-to-leverage-their-distinct-pharmacokinetic-profiles-and-physiological-benefits---This-guide-provides-a-technical-overview-of-the-physiological-effects-of-three-commonly-utilized-magnesium-salts-in-such-combination-supplements---Magnesium-Citrate--Magnesium-Malate--and-Magnesium-Glycinate.

-I--Magnesium-Citrate--Physiological-Effects-and-Mechanisms

Magnesium-citrate-is-a-salt-of-magnesium-bound-with-citric-acid---It-is-a-popular-form-of-magnesium-supplementation-due-to-its-good-bioavailability-and-solubility--[7---37]---Its-primary-physiological-effects-are-related-to-its-osmotic-activity-in-the-gastrointestinal-tract-and-its-ability-to-increase-systemic-magnesium-levels.

-Mechanism-of-Action-

The primary mechanism of action of magnesium citrate in the gastrointestinal tract is as an osmotic laxative--[1---3]---By increasing the solute concentration in the intestinal lumen--it draws water into the intestines--which softens the stool and stimulates peristalsis--[1---9]---Additionally--magnesium ions may stimulate the release of cholecystokinin--a hormone that increases intestinal motility--[1---9].

Systemically--once absorbed--the magnesium ions participate in numerous biochemical pathways---Magnesium is essential for the function of ATP--the main source of energy in cells--by forming a Mg-ATP complex--[30---32]---It also plays a role in regulating ion channels--including those for potassium and calcium--which is crucial for nerve conduction and muscle contraction--[1].

-II--Magnesium-Malate--Physiological-Effects-and-Mechanisms

Magnesium malate is a compound formed by combining magnesium with malic acid--an organic acid found naturally in fruits like apples--[2]---This form is well absorbed and is particularly noted for its role in energy production.

-Mechanism-of-Action-

The key physiological effect of magnesium malate is its involvement in the Krebs cycle--the central metabolic pathway for cellular energy production--[2---16]---Malic acid is an intermediate in this cycle--and its supplementation--along with magnesium--may support more efficient ATP production--[12---25]---This is thought to be particularly beneficial in conditions associated with fatigue and muscle pain--such as fibromyalgia--[10---19].

Magnesium malate also contributes to overall magnesium levels--supporting functions such as muscle and nerve function--blood sugar regulation--and blood pressure control--[5---12].

-III--Magnesium-Glycinate--Physiological-Effects-and-Mechanisms

Magnesium glycinate--also known as magnesium bisglycinate--is a chelated form of magnesium where it is bound to two glycine molecules--[3]---This chelation enhances its absorption and makes it one of the most bioavailable forms of magnesium with minimal gastrointestinal side effects--[3].

-Mechanism-of-Action-

The-high-bioavailability-of-magnesium-glycinate-is-attributed-to-its-absorption-via-amino-acid-transporters-in-the-intestine---The-presence-of-glycine--an-inhibitory-neurotransmitter--is-thought-to-contribute-to-the-calming-and-relaxing-effects-of-this-form-of-magnesium--[6---22]---Glycine-itself-can-act-on-receptors-in-the-brain-that-promote-relaxation-and-sleep--[4].

Magnesium-glycinate-is-often-used-to-support-sleep-quality--reduce-anxiety--and-alleviate-muscle-cramps--[4---6]---Systemically--it-contributes-to-the-overall-magnesium-pool--supporting-bone-health--cardiovascular-function--and-metabolic-regulation--[11---20].

Data-Presentation

-Table-1--Quantitative-Data-on-the-Physiological-Effects-of-Magnesium-Supplementation-

-Parameter-	-Magnesium-Form-	-Dosage-	-Study-Population-	-Key-Finding-	-Citation-
-Bioavailability-	Magnesium-Citrate	25-mmol	Healthy-volunteers	Significantly-higher-urinary-magnesium-excretion-compared-to-magnesium-oxide.	[7---8]
-Bioavailability-	Magnesium-Citrate	400-mg	Healthy-volunteers	Serum-magnesium-peaked-at-4-hours--reaching-7%-above-baseline.	[5]
-Bioavailability-	Magnesium-Glycinate	Not-specified	General-review	High-bioavailability-and-gentle-on-the-stomach.	[3]
-Fibromyalgia-Symptoms-	Magnesium-Malate	300-600-mg-Mg-+-1200-2400-mg-Malate	15-patients-with-fibromyalgia	Significant-reduction-in-Tender-Point-Index-scores-after-8-weeks.	[19---28]
-Arterial-Stiffness-	Magnesium-Citrate	450-mg/day	164-healthy-overweight-individuals	No-significant-change-in-carotid-femoral-pulse-wave-	[43---46]

velocity-after-
24-weeks.

-Plasma-Magnesium-	Magnesium-Citrate	450-mg/day	164-healthy-overweight-individuals	Significant-increase-in-plasma-magnesium-compared-to-placebo.	[6]
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-Anxiety-Symptoms-	Magnesium-Supplementat ion	Not-specified	Review-of-studies	Magnesium-supplementat ion-significantly-reduced-anxiety-symptoms.	[7]
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-Sleep-Quality-	Magnesium-Supplementat ion	Not-specified	General-review	Magnesium-may-improve-sleep-quality-by-regulating-neurotransmit ters.	[4]
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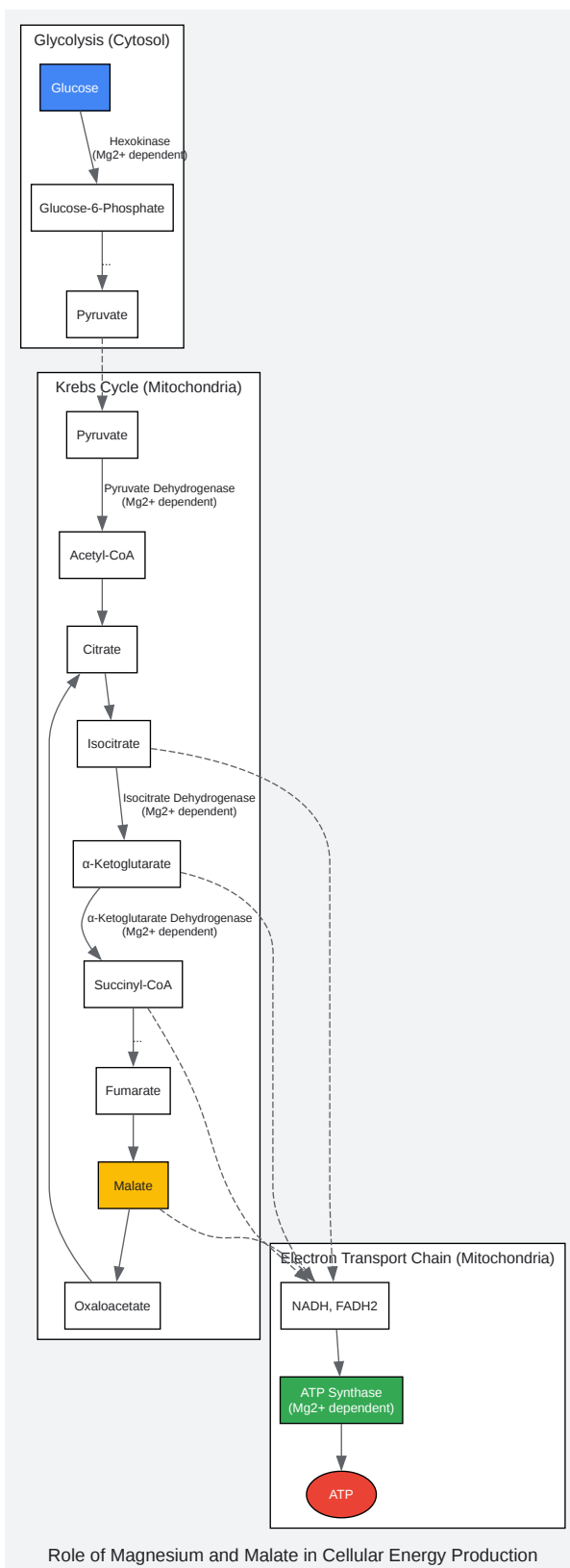
Experimental-Protocols

-Protocol-1--Assessment-of-Magnesium-Bioavailability-from-Magnesium-Citrate-and-Magnesium-Oxide-

- -Objective---To-compare-the-in-vivo-gastrointestinal-absorbability-of-magnesium-citrate-and-magnesium-oxide.
- -Study-Design---A-randomized-cross-over-study.
- -Participants---Healthy-volunteers.
- -Intervention---Oral-administration-of-a-single-25-mmol-dose-of-either-magnesium-citrate-or-magnesium-oxide.

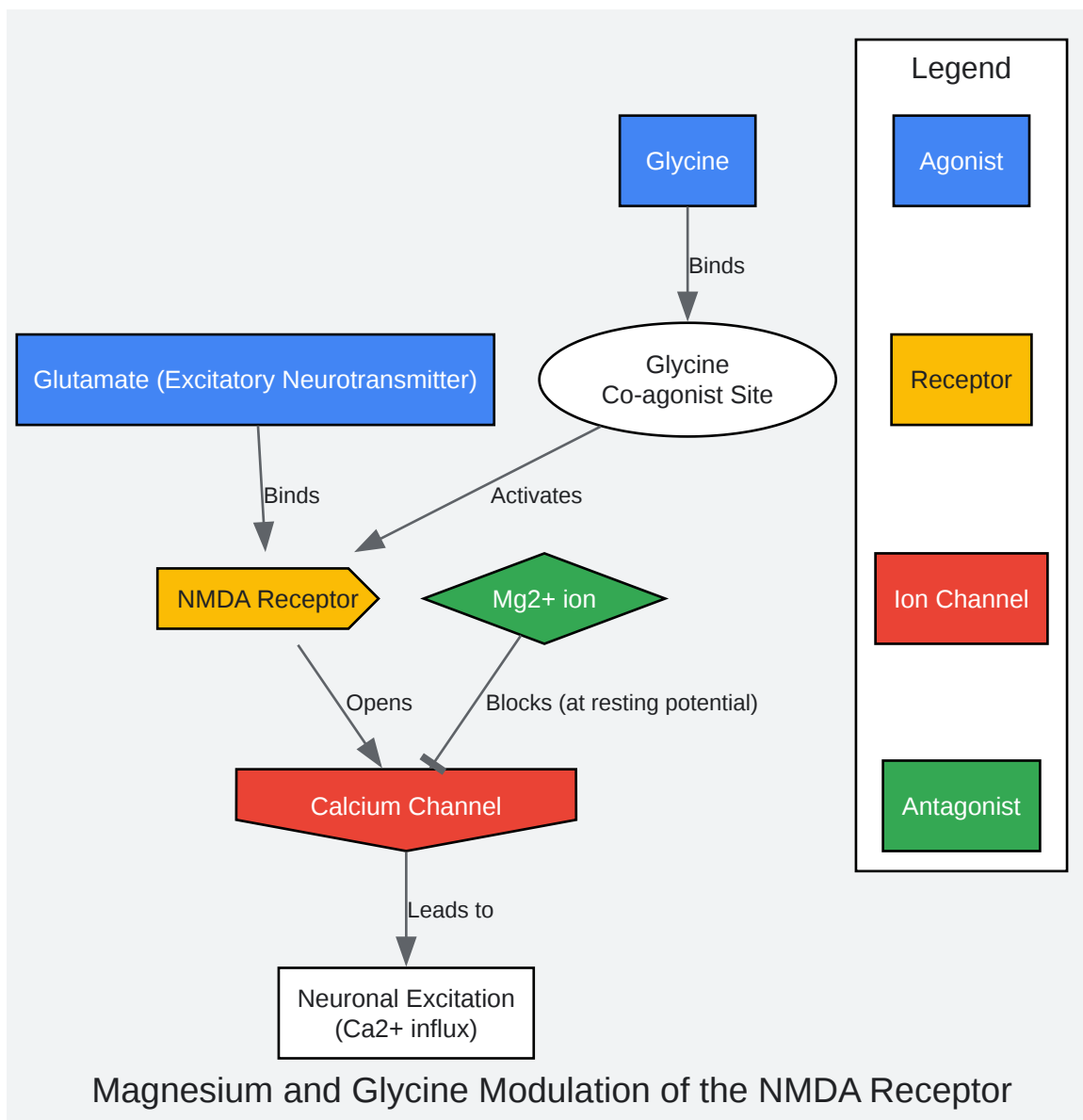
- -Outcome-Measures---The-primary-outcome-was-the-increment-in-urinary-magnesium-excretion-over-a-4-hour-period-post-load.
 - -Results---The-increment-in-urinary-magnesium-was-significantly-higher-following-the-magnesium-citrate-load-compared-to-the-magnesium-oxide-load--indicating-greater-bioavailability-of-magnesium-citrate--[7---8].
- Protocol-2--Efficacy-of-Magnesium-Malate-in-Fibromyalgia-Management-
- -Objective---To-evaluate-the-effect-of-magnesium-and-malic-acid-supplementation-on-fibromyalgia-symptoms.
 - -Study-Design---An-open-label-trial.
 - -Participants---15-patients-diagnosed-with-primary-fibromyalgia.
 - -Intervention---Oral-supplementation-with-300-600-mg-of-magnesium-and-1200-2400-mg-of-malate-daily-for-8-weeks.
 - -Outcome-Measures---The-primary-outcome-was-the-change-in-the-Tender-Point-Index--TPI--scores---Subjective-improvement-in-myalgia-was-also-assessed.
 - -Results---A-significant-reduction-in-TPI-scores-was-observed-after-4-and-8-weeks-of-treatment---Subjective-improvement-in-muscle-pain-was-reported-within-48-hours-of-starting-supplementation--[19---28].

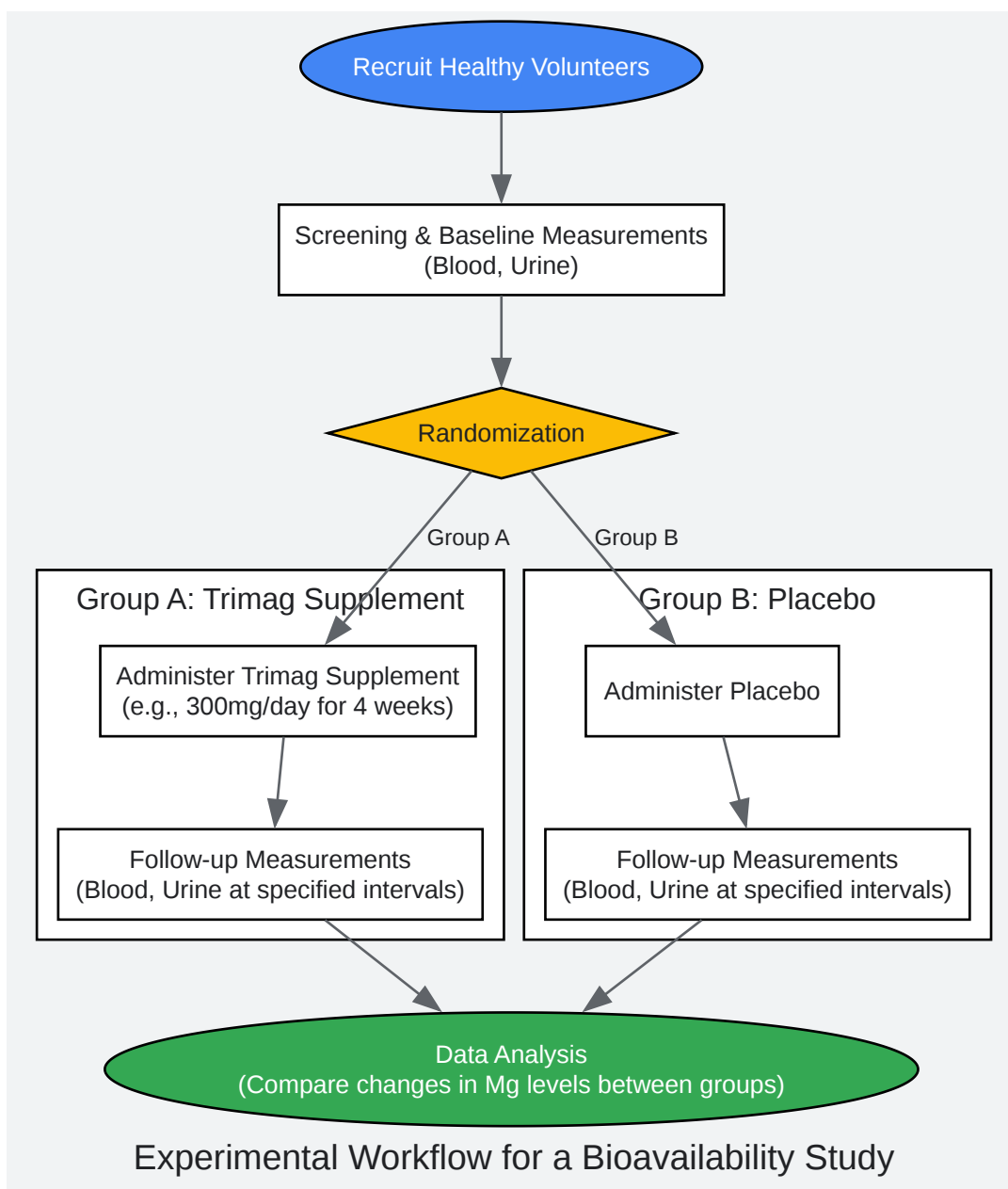
Mandatory-Visualization



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Caption: Magnesium's role as a cofactor in glycolysis and the Krebs cycle.





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